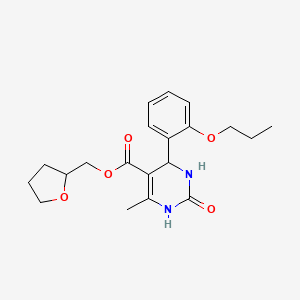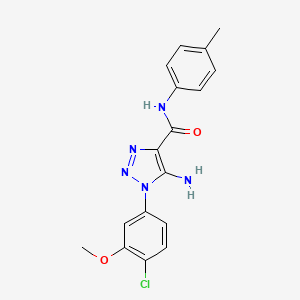![molecular formula C17H27NO3 B5204485 4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
4-[6-(4-methoxyphenoxy)hexyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the binding of the compound to the sigma-1 receptor. This binding leads to the modulation of several signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(4-methoxyphenoxy)hexyl]morpholine have been extensively studied. The compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the advantages of using 4-[6-(4-methoxyphenoxy)hexyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions related to the use of 4-[6-(4-methoxyphenoxy)hexyl]morpholine in scientific research. One direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the compound's potential use as a tool to study the role of sigma-1 receptors in cancer biology is an area of interest for future research.
Conclusion:
In conclusion, 4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has a high affinity for the sigma-1 receptor and has been shown to have neuroprotective properties. The compound's unique properties make it a valuable tool for studying the role of sigma-1 receptors in various physiological processes and diseases. Future research directions include the development of more potent and selective sigma-1 receptor modulators and investigation of the compound's potential use in the treatment of other neurological disorders and cancer.
合成方法
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the reaction between 4-methoxyphenol and 6-bromohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity.
科学研究应用
4-[6-(4-methoxyphenoxy)hexyl]morpholine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, cognition, and neuroprotection. The compound has been used to study the role of sigma-1 receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
属性
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methoxyphenoxy)hexyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)